molecular formula C23H29N3O5S B11173442 4-(pentanoylamino)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide

4-(pentanoylamino)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide

Cat. No.: B11173442
M. Wt: 459.6 g/mol
InChI Key: XRWZPDFHWGODRF-UHFFFAOYSA-N
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Description

4-(pentanoylamino)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a pentanoylamino group and a tetrahydrofuran-2-ylmethylsulfamoyl group attached to the phenyl ring. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Preparation Methods

The synthesis of 4-(pentanoylamino)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Pentanoylamino Group: The pentanoylamino group is introduced through an acylation reaction, where pentanoyl chloride reacts with the amine group on the benzamide core.

    Attachment of the Tetrahydrofuran-2-ylmethylsulfamoyl Group: This step involves the reaction of tetrahydrofuran-2-ylmethylamine with a sulfonyl chloride derivative to form the sulfamoyl group, which is then attached to the phenyl ring of the benzamide core.

Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

4-(pentanoylamino)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide core or the phenyl ring are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(pentanoylamino)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, leveraging its unique chemical structure.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 4-(pentanoylamino)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(pentanoylamino)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C23H29N3O5S

Molecular Weight

459.6 g/mol

IUPAC Name

N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]-4-(pentanoylamino)benzamide

InChI

InChI=1S/C23H29N3O5S/c1-2-3-6-22(27)25-18-9-7-17(8-10-18)23(28)26-19-11-13-21(14-12-19)32(29,30)24-16-20-5-4-15-31-20/h7-14,20,24H,2-6,15-16H2,1H3,(H,25,27)(H,26,28)

InChI Key

XRWZPDFHWGODRF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3

Origin of Product

United States

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